molecular formula C12H8F3NO2S B3043481 {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid CAS No. 874783-75-2

{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid

Cat. No.: B3043481
CAS No.: 874783-75-2
M. Wt: 287.26 g/mol
InChI Key: KKPAGPMPNDMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is a chemical compound with the molecular formula C12H8F3NO2S and a molecular weight of 287.26 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a thioacetic acid group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

This compound interacts with its targets as a microtubule-targeted agent (MTA) . It binds to the microtubules, disrupting their normal function and leading to changes in cell processes.

Biochemical Pathways

The compound affects the microtubule dynamics within the cell This disruption can lead to the inhibition of cell division and growth, affecting the cell cycle and potentially leading to cell death

Result of Action

The compound exhibits cytotoxic activity against various cell lines, including PC3, K562, and HeLa . It disrupts the microtubule network within HeLa cells in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The thioacetic acid group can be introduced through a nucleophilic substitution reaction using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is unique due to the combination of the trifluoromethyl group and the thioacetic acid moiety on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-5-9(19-6-11(17)18)7-3-1-2-4-8(7)16-10/h1-5H,6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPAGPMPNDMIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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